1,5-Dimethyl-2,3,5,6-tetrahydro-1H-cyclopenta[b]pyrazine

Catalog No.
S15964612
CAS No.
41330-42-1
M.F
C9H14N2
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Dimethyl-2,3,5,6-tetrahydro-1H-cyclopenta[b]py...

CAS Number

41330-42-1

Product Name

1,5-Dimethyl-2,3,5,6-tetrahydro-1H-cyclopenta[b]pyrazine

IUPAC Name

4,7-dimethyl-2,3,6,7-tetrahydrocyclopenta[b]pyrazine

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C9H14N2/c1-7-3-4-8-9(7)10-5-6-11(8)2/h4,7H,3,5-6H2,1-2H3

InChI Key

MDGWZVYXCHHPDK-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C2C1=NCCN2C

1,5-Dimethyl-2,3,5,6-tetrahydro-1H-cyclopenta[b]pyrazine is a bicyclic compound characterized by its unique structure that includes a cyclopentane ring fused to a pyrazine ring. Its molecular formula is C9H14N2C_9H_{14}N_2 and it has a molecular weight of approximately 150.23 g/mol . This compound is notable for its potential applications in various fields, including medicinal chemistry and flavoring agents due to its interesting chemical properties.

The reactivity of 1,5-Dimethyl-2,3,5,6-tetrahydro-1H-cyclopenta[b]pyrazine can be attributed to the presence of nitrogen atoms in the pyrazine ring, which can participate in nucleophilic and electrophilic reactions. Common reactions include:

  • Alkylation: The nitrogen atoms can undergo alkylation, leading to the formation of more complex derivatives.
  • Reduction: The double bonds present in the structure may be reduced under certain conditions, yielding saturated derivatives.
  • Substitution: The compound can also participate in substitution reactions, where functional groups can be introduced at various positions on the ring structure.

Several synthetic routes have been developed for the preparation of 1,5-Dimethyl-2,3,5,6-tetrahydro-1H-cyclopenta[b]pyrazine:

  • Cyclization Reactions: Starting from appropriate precursors such as 1,4-diketones and hydrazines under acidic conditions can yield this compound through cyclization.
  • Reduction of Pyrazines: The reduction of substituted pyrazines or related compounds using reducing agents like lithium aluminum hydride can also produce this bicyclic structure.
  • Multi-step Synthesis: A combination of alkylation and cyclization steps may be employed to construct the desired framework effectively.

The applications of 1,5-Dimethyl-2,3,5,6-tetrahydro-1H-cyclopenta[b]pyrazine span various industries:

  • Flavoring Agents: Its unique aroma and flavor profile make it suitable for use in food products.
  • Pharmaceuticals: Potential use as a lead compound in drug discovery due to its biological activity.
  • Agricultural Chemicals: Investigated for use as a pesticide or herbicide based on related compounds' efficacy.

Interaction studies involving 1,5-Dimethyl-2,3,5,6-tetrahydro-1H-cyclopenta[b]pyrazine focus on its binding affinity with various biological targets. These studies often utilize:

  • Molecular Docking Simulations: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To assess biological activity against target organisms or cell lines.
  • Toxicological Studies: Evaluating safety profiles and potential side effects in biological systems.

Several compounds share structural similarities with 1,5-Dimethyl-2,3,5,6-tetrahydro-1H-cyclopenta[b]pyrazine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-MethylpyrazineContains a single pyrazine ringCommonly used as a flavoring agent
3-EthylpyrazineEthyl group on the pyrazine ringExhibits distinct flavor characteristics
2-AcetylpyridineContains a pyridine ring with an acetyl groupKnown for its use in organic synthesis
2-MethylquinolineQuinoline structure with a methyl groupExhibits different biological properties
6-MethylpyridazinePyridazine ring with a methyl substituentPotential applications in pharmaceuticals

The uniqueness of 1,5-Dimethyl-2,3,5,6-tetrahydro-1H-cyclopenta[b]pyrazine lies in its bicyclic structure that combines features from both cyclopentane and pyrazine rings. This configuration imparts distinct chemical properties that differentiate it from other similar compounds.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Exact Mass

150.115698455 g/mol

Monoisotopic Mass

150.115698455 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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